
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine
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Overview
Description
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is a pyridine derivative featuring a nitro group at the 2-position and a tert-butyldimethylsilyl (TBS) ether group at the 3-position. The TBS group is a widely used protecting group in organic synthesis, particularly for hydroxyl functionalities, due to its stability under basic and mildly acidic conditions. The nitro group at the 2-position imparts strong electron-withdrawing effects, influencing the compound’s reactivity in substitution or reduction reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group followed by nitration of the pyridine ring. The reaction conditions often include the use of tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine to protect the hydroxyl group. The nitration step can be achieved using nitric acid or a nitrating mixture under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Reduction: The major product is 3-((tert-Butyldimethylsilyl)oxy)-2-aminopyridine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine involves its reactivity due to the presence of the nitro group and the protected hydroxyl group. The nitro group can participate in redox reactions, while the TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective functionalization of the pyridine ring. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Structural Analogues and Positional Isomerism
Key structural analogues include:
- 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine : Features a nitro group at the 5-position, an iodo substituent at the 3-position, and a TBS-protected pyrrolidine moiety at the 4-position.
- 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine : Replaces the nitro group with an amine at the 3-position, altering electronic properties and reactivity.
- 2-((Tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-ol : A fused-ring system with a hydroxyl group at the 6-position, demonstrating how ring fusion and substituent polarity affect solubility and stability.
Key Differences :
- Nitro Group Position : The 2-nitro group in the target compound creates stronger meta-directing effects compared to 3- or 5-nitro isomers, influencing regioselectivity in electrophilic substitutions.
- Substituent Identity : Iodo or amine groups in analogues modify redox behavior. For example, nitro groups enable reduction to amines, while iodo groups facilitate cross-coupling reactions.
- Ring System : Furopyridine derivatives (e.g., ) exhibit enhanced rigidity and altered π-electron distribution compared to simple pyridines, impacting photophysical properties.
Physicochemical Properties
Key Observations :
- Solubility : Nitro and TBS groups reduce polarity, favoring solubility in dichloromethane or THF. Hydroxyl-containing analogues (e.g., ) show increased polarity.
- Stability : TBS ethers resist hydrolysis under basic conditions but cleave with fluoride ions. Iodo substituents () may limit stability in oxidative environments.
Biological Activity
3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a nitro group and a tert-butyldimethylsilyloxy moiety. These functional groups are known to influence the compound's biological activity, making it a potential candidate for therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C12H16N2O3Si. The presence of the nitro group at the 2-position of the pyridine ring is particularly relevant, as it can enhance reactivity and interaction with biological targets, such as enzymes and receptors.
The biological activity of this compound can be attributed to two main functional groups:
- Nitro Group : This group can participate in redox reactions, potentially influencing various biochemical pathways.
- Silyloxy Group : This moiety may enhance solubility and stability, facilitating interactions with biomolecules.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activity. Preliminary studies suggest potential applications in:
- Medicinal Chemistry : The compound may serve as a precursor for developing new therapeutic agents targeting specific diseases.
- Enzyme Modulation : The interactions facilitated by the nitro and silyloxy groups can modulate enzyme activities, which is crucial for drug design.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key features:
Compound Name | Functional Groups | Biological Activity |
---|---|---|
3-Nitropyridine | Nitro | Antimicrobial properties |
4-Nitropyridine | Nitro | Anticancer properties |
This compound | Nitro, Silyloxy | Potential enzyme modulator |
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro experiments have shown that derivatives of nitropyridines can inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures demonstrated inhibition of cytochrome P450 enzymes, suggesting a potential role in drug metabolism.
- Therapeutic Applications : Research has explored the use of nitropyridines in treating conditions such as cancer and bacterial infections. The unique structural characteristics of this compound may enhance its efficacy compared to traditional nitropyridines.
- Redox Activity Assessment : Studies have indicated that the nitro group can undergo reduction reactions under physiological conditions, leading to the formation of reactive intermediates that may exert biological effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing the tert-butyldimethylsilyl (TBS) protecting group in 3-((tert-Butyldimethylsilyl)oxy)-2-nitropyridine, and what critical conditions ensure high yield?
- Methodological Answer : The TBS group is typically introduced via reaction of tert-butyldimethylsilyl chloride (TBSCl) with the hydroxyl group of a precursor (e.g., 3-hydroxy-2-nitropyridine) under anhydrous conditions. A base such as imidazole or triethylamine is used to scavenge HCl, with dichloromethane as the solvent. Temperature control (0–20°C) is critical to minimize side reactions like over-silylation .
Q. How can researchers confirm the successful introduction of the TBS group using spectroscopic methods?
- Methodological Answer : Key techniques include:
- ¹H NMR : Look for the singlet corresponding to the six methyl protons of the TBS group at δ ~0.1–0.3 ppm.
- ²⁹Si NMR : A peak near δ 15–20 ppm confirms silyl group incorporation.
- FT-IR : Absence of O-H stretches (~3200–3600 cm⁻¹) and presence of Si-C vibrations (~1250 cm⁻¹) .
Q. What challenges arise in regioselective nitration of pyridine derivatives to synthesize 2-nitropyridine precursors?
- Methodological Answer : Nitration of pyridines requires directing groups (e.g., methoxy or silyloxy) to control regiochemistry. Steric and electronic effects influence nitration at the ortho or para positions. For 2-nitropyridine synthesis, a meta-directing group (e.g., silyloxy) may require temporary protection or deactivation of competing positions .
Q. How does the TBS group affect the stability and reactivity of the nitro group in subsequent reactions?
- Methodological Answer : The TBS group’s steric bulk can shield the nitro group from unintended reductions or nucleophilic attacks. However, under strongly acidic or basic conditions, the nitro group may undergo decomposition, requiring careful monitoring via TLC or HPLC .
Q. What mild deprotection strategies are effective for removing the TBS group without damaging the nitroarene moiety?
- Methodological Answer : Tetrabutylammonium fluoride (TBAF) in THF at 0°C is a standard method. Alternatively, HF-pyridine in acetonitrile can be used for acid-sensitive substrates. Monitor deprotection via ¹H NMR to ensure nitro group integrity .
Advanced Research Questions
Q. How is this compound utilized as an intermediate in multi-step syntheses of complex heterocycles?
- Methodological Answer : The compound serves as a nitro-containing building block for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example, in , similar TBS-protected nitropyridines are coupled with iodinated partners to construct pyrrolidine-fused systems .
Q. What analytical techniques are recommended for purity assessment during reaction scale-up?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurities. For trace metal analysis, ICP-MS is recommended, especially if transition-metal catalysts are used .
Q. How do solvent choices impact the stability of this compound during storage?
- Methodological Answer : Store in anhydrous dichloromethane or acetonitrile under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the silyl ether. Avoid protic solvents (e.g., methanol), which accelerate TBS group cleavage .
Q. What decomposition pathways are observed under acidic/basic conditions, and how can they be mitigated?
- Methodological Answer : Under acidic conditions, the nitro group may hydrolyze to a ketone. Under basic conditions, elimination reactions can occur. Use buffered conditions (pH 6–8) for reactions and monitor via in-situ IR or LC-MS to detect degradation .
Q. How can computational methods (e.g., DFT) predict the reactivity or spectroscopic properties of this compound?
Properties
Molecular Formula |
C11H18N2O3Si |
---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-nitropyridin-3-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-9-7-6-8-12-10(9)13(14)15/h6-8H,1-5H3 |
InChI Key |
JPFLDRBNMKDDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(N=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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